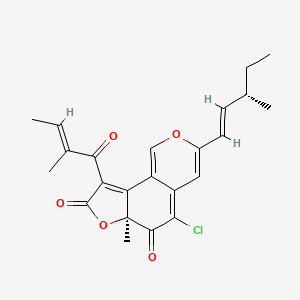
Chaetoviridin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chaetoviridin E is an azaphilone that is 6H-furo[2,3-h]isochromene-6,8(6aH)-dione substituted by a chloro group at position 5, a methyl group at position 6a, a 2-methylbut-2-enoyl group at position 9 and a 3-methylpent-1-en-1-yl group at position 3. It has been isolated from Chaetomium globosum. It has a role as a Chaetomium metabolite. It is an azaphilone, an enone, an organic heterotricyclic compound, a gamma-lactone and an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that Chaetoviridin E exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported an IC₅₀ value of 53.4 μM against hepatocellular carcinoma cells (HePG2) . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.
Antimicrobial Properties
This compound has demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) greater than 100 μg/mL . This property suggests its potential use in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Antiviral Potential
Recent docking studies have explored the antiviral potential of this compound against SARS-CoV-2 protease. The compound exhibited promising binding affinities, indicating its potential as a therapeutic agent against COVID-19 . Molecular dynamics simulations further confirmed the stability of this compound in complex with viral proteins, supporting its candidacy for antiviral drug development.
Case Studies
- Cancer Treatment : A study evaluated the effects of this compound on various cancer cell lines, highlighting its selective cytotoxicity and ability to induce apoptosis. The findings suggest that this compound could serve as a basis for developing novel anticancer therapies .
- Antimicrobial Agents : Research on this compound's antibacterial properties has led to its consideration as a template for designing new antibiotics targeting resistant bacterial strains .
- Antiviral Research : The exploration of this compound's efficacy against SARS-CoV-2 demonstrates its potential role in addressing emerging viral threats through targeted drug design .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value | Reference |
|---|---|---|---|
| Antitumor | HePG2 (Hepatocellular Carcinoma) | 53.4 μM | |
| Antibacterial | MRSA | >100 μg/mL | |
| Antiviral | SARS-CoV-2 Protease | Binding Affinity |
Table 2: Structural Features of Azaphilones Including this compound
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Bicyclic Pyranoquinone | Exhibits cytotoxicity and antimicrobial activity |
| Chaetoviridin A | Bicyclic Pyranoquinone | Known for antifungal properties |
| Chaetomugilin B | Bicyclic Pyranoquinone | Displays significant antitumor activity |
Eigenschaften
Molekularformel |
C23H23ClO5 |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
(6aS)-5-chloro-6a-methyl-9-[(E)-2-methylbut-2-enoyl]-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H23ClO5/c1-6-12(3)8-9-14-10-15-16(11-28-14)18-17(20(25)13(4)7-2)22(27)29-23(18,5)21(26)19(15)24/h7-12H,6H2,1-5H3/b9-8+,13-7+/t12-,23-/m0/s1 |
InChI-Schlüssel |
XEBNYZYYHZZSJR-IIWQDEIUSA-N |
Isomerische SMILES |
CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)/C(=C/C)/C)C2=CO1)C)Cl |
Kanonische SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(=CC)C)C2=CO1)C)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















